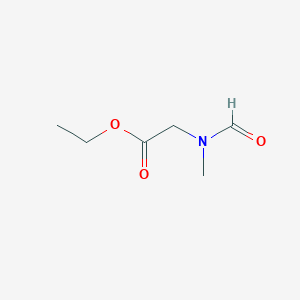

ethyl 2-(N-methylformamido)acetate

Descripción general

Descripción

ethyl 2-(N-methylformamido)acetate is an organic compound with the molecular formula C6H11NO3. It is a versatile molecule used in various scientific research applications due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(formyl-methyl-amino)acetate typically involves the reaction of ethyl glycinate with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-(formyl-methyl-amino)acetate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during production .

Análisis De Reacciones Químicas

Types of Reactions: ethyl 2-(N-methylformamido)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Ethyl 2-(carboxymethyl-amino)acetate.

Reduction: Ethyl 2-(hydroxymethyl-amino)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(N-methylformamido)acetate serves as a valuable intermediate in the synthesis of pharmaceuticals. Its structural properties allow for modifications that can lead to the development of new therapeutic agents.

Synthesis of Anticancer Agents

Recent studies have highlighted the compound's role in synthesizing novel anticancer drugs. For instance, derivatives of this compound have shown promising results in preclinical trials for various cancer types, demonstrating significant tumor regression in animal models. The compound's ability to facilitate the formation of amide bonds is crucial in drug design, particularly for creating compounds that target specific biological pathways involved in cancer progression .

Development of Antimicrobial Agents

The compound has also been explored as a precursor for antimicrobial agents. Its derivatives have exhibited activity against a range of pathogens, making it a candidate for further development into effective antibiotics . The mechanism of action involves interference with bacterial cell wall synthesis, which is critical for their survival.

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions, particularly in the formation of amides and esters.

N-Formylation Reactions

The compound has been employed in N-formylation reactions, which are essential for synthesizing complex organic molecules. A recent study demonstrated an efficient method for N-formylating anilines using this compound as a key reagent under mild conditions . This method not only enhances yield but also reduces the environmental impact compared to traditional methods.

Use as a Solvent

In addition to its role as a reagent, this compound has been investigated as a solvent in various chemical reactions. Its unique properties allow it to dissolve both polar and non-polar compounds, facilitating reactions that require diverse substrates . This versatility makes it an attractive option for chemists seeking efficient reaction conditions.

Agricultural Applications

The compound shows promise in agricultural chemistry, particularly as a pesticide or herbicide precursor.

Pesticidal Properties

Research indicates that derivatives of this compound possess insecticidal properties against common agricultural pests. These compounds are designed to disrupt the normal physiological functions of insects, leading to effective pest control with minimal toxicity to non-target organisms .

Herbicide Development

Moreover, formulations based on this compound are being developed to enhance herbicidal activity against resistant weed species. The structural modifications allow for selective targeting of specific weed growth pathways while minimizing collateral damage to crops .

Data Tables and Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 2-(formyl-methyl-amino)acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

- Ethyl 2-aminomethyl-2-formylacetate

- Ethyl glycinate formate

- Ethyl acetate

- Methyl butyrate

Comparison: ethyl 2-(N-methylformamido)acetate is unique due to the presence of both formyl and amino groups, which confer distinct reactivity and biological activity. Compared to ethyl acetate and methyl butyrate, it has a more complex structure, allowing for a wider range of chemical transformations and applications .

Actividad Biológica

Ethyl 2-(N-methylformamido)acetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of formamide, characterized by the presence of an ethyl group attached to the carbonyl carbon of the acetate moiety. Its molecular formula is C₇H₁₃N₃O₃, and it features a methyl group on the nitrogen atom of the formamide functional group. This structure influences its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Neuropharmacological Effects

this compound may exhibit neuropharmacological properties similar to those observed in other N-substituted formamide derivatives. Research indicates that compounds with a similar structure can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders. This mechanism suggests potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases .

2. Toxicological Profile

The toxicity of this compound has been evaluated through various studies. The compound's acute toxicity was assessed using LD50 values in animal models, indicating moderate toxicity levels. For instance, related compounds like N,N-dimethylformamide (DMF) showed varying levels of toxicity based on exposure routes (oral, intraperitoneal, subcutaneous) .

Toxicity Studies

A comparative analysis of toxicity studies reveals critical insights into the safety profile of this compound:

| Compound | Route | LD50 (mg/kg) | Observations |

|---|---|---|---|

| This compound | Oral | TBD | Further studies needed for precise determination |

| N,N-Dimethylformamide | Oral | 2600 | Moderate acute toxicity observed |

| N-Methylformamide | Oral | 4000-7077 | Slight acute toxicity; liver effects noted |

Case Studies and Research Findings

Case Study: Occupational Exposure

A notable investigation into occupational exposure to N,N-dimethylformamide highlighted potential links to reproductive health issues among workers in synthetic leather production facilities. The study indicated increased incidences of testicular cancer among exposed individuals, suggesting that related compounds may pose similar risks .

Research Findings on Developmental Toxicity

In developmental toxicity studies involving N-methylformamide, adverse effects were observed at concentrations affecting both maternal and fetal health. This raises concerns about the implications for this compound regarding reproductive toxicity .

Propiedades

IUPAC Name |

ethyl 2-[formyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-10-6(9)4-7(2)5-8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKQGOWFFADOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278706 | |

| Record name | Ethyl N-formyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89531-66-8 | |

| Record name | NSC9347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-formyl-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.